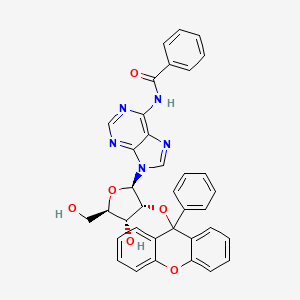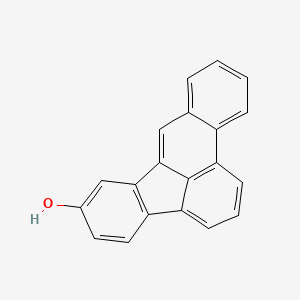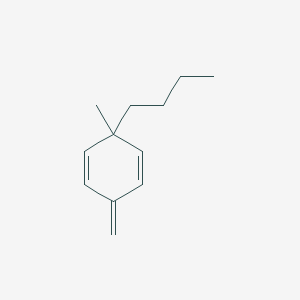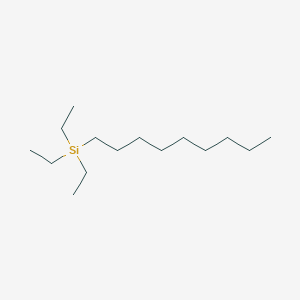![molecular formula C26H28O4 B14429553 {[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate CAS No. 83177-39-3](/img/structure/B14429553.png)
{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate is a complex organic compound with a molecular formula of C26H28O4. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a propan-2-yl group and a methanediyl bridge connecting two benzene rings, each of which is further substituted with an acetate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate typically involves multiple steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring, which can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Substitution with Propan-2-yl Group: The cyclohexene ring is then substituted with a propan-2-yl group using Friedel-Crafts alkylation.
Formation of the Methanediyl Bridge: The methanediyl bridge is introduced through a condensation reaction involving formaldehyde and a suitable catalyst.
Attachment of Benzene Rings: The benzene rings are attached to the methanediyl bridge via a nucleophilic aromatic substitution reaction.
Acetylation: Finally, the benzene rings are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: {[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclohexene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetate groups, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products
Oxidation: Carboxylic acids
Reduction: Hydrogenated cyclohexane derivatives
Substitution: Hydroxylated or aminated derivatives
科学的研究の応用
{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of {[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate: shares structural similarities with other cyclohexene derivatives and benzene-based compounds.
Cyclohexene Derivatives: Compounds such as cyclohexene-1-carboxylic acid and cyclohexene-1,2-diol.
Benzene-Based Compounds: Compounds such as benzene-1,4-diacetate and benzene-1,3-diacetate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity
特性
CAS番号 |
83177-39-3 |
|---|---|
分子式 |
C26H28O4 |
分子量 |
404.5 g/mol |
IUPAC名 |
[4-[(4-acetyloxyphenyl)-(6-propan-2-ylcyclohex-3-en-1-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C26H28O4/c1-17(2)24-7-5-6-8-25(24)26(20-9-13-22(14-10-20)29-18(3)27)21-11-15-23(16-12-21)30-19(4)28/h5-6,9-17,24H,7-8H2,1-4H3 |
InChIキー |
QDPGBHOCBUJKDJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CC=CCC1=C(C2=CC=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)






![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)


